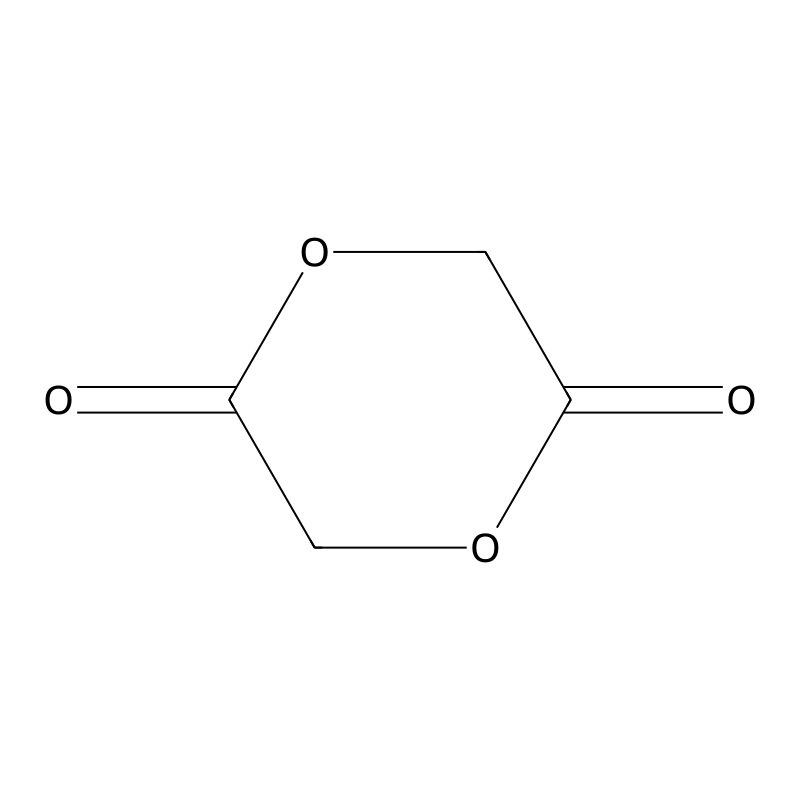

Glycolide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biomedical Applications

Scientific Field: Biomedical Engineering

Application Summary: Poly(glycolic acid) (PGA), synthesized from glycolide, is a crucial biopolymer due to its thermal and mechanical properties and biodegradability.

Methods of Application: The primary pathways for PGA synthesis are ring-opening polymerization of glycolide (ROP), direct polycondensation of glycolic acid, and solid-state polycondensation of halogen acetates.

Results or Outcomes: PGA has a faster degradation rate and higher mechanical properties compared to PLA and PLGA with different PGA/PLA ratio.

Therapeutic Applications

Scientific Field: Therapeutics

Methods of Application: The synthesis of symmetrical diisobutyl glycolide is reported to reveal the mechanistic pathway of non-functional symmetrical glycolides and to achieve the highest yields in a short period of time without notable racemization.

Results or Outcomes: Formulated nanoparticles were spherical in shape with average sizes as low as 180 nm and very good polydispersities as low as 0.032, and they showed drug loading percentages up to 7.22%.

Bone Tissue Engineering

Scientific Field: Tissue Engineering

Application Summary: Poly(lactic-co-glycolic) acid (PLGA), synthesized from glycolide, is used in bone tissue engineering.

Methods of Application: The strategy of designing synthetic bone substitutes, called scaffolds, is a promising alternative to the use of allografts, autografts, and xenografts.

Results or Outcomes: Scaffolds for bone repair should be based on biomaterials with adequate properties, such as biocompatibility, bioactivity, osteoconduction, osteoinduction, and biodegradation.

Polymerization

Scientific Field: Polymer Chemistry

Acid-Catalyzed Reactions

Scientific Field: Chemistry

Application Summary: Acid-catalyzed reactions have been developed for the production of Polyglycolic Acid (PGA) from glycolide.

Methods of Application: The production of PGA involves acid-catalyzed reactions.

Results or Outcomes: The acid-catalyzed reactions have been successful in producing PGA.

Biocompatibility and Biodegradation

Application Summary: Poly(lactic acid)/poly(lactic-co-glycolic) acid micro and nanoparticles have been studied for their biocompatibility and biodegradation.

Methods of Application: The study involves the use of poly(lactic acid)/poly(lactic-co-glycolic) acid micro and nanoparticles.

Results or Outcomes: The study found that these materials have good biocompatibility and biodegradation properties.

Glycolide, also known as 1,4-dioxane-2,5-dione, is a cyclic diester derived from glycolic acid. It appears as a white crystalline solid with a melting point of approximately 85 °C and is soluble in various organic solvents such as benzene, toluene, and acetone . Glycolide serves as an important monomer for the synthesis of biodegradable polymers, particularly polyglycolic acid, which is utilized in medical applications due to its biocompatibility and biodegradability .

- Ring-Opening Polymerization: Glycolide can undergo ring-opening polymerization to form polyglycolic acid. This process can be catalyzed by various compounds such as stannous octoate and zinc lactate .

- Esterification: Glycolide can react with alcohols to form esters, which are useful in various applications, including drug delivery systems .

- Copolymerization: It can copolymerize with other monomers like lactides to create copolymers with tailored properties for specific applications .

Glycolide exhibits low toxicity and is biodegradable, making it suitable for biomedical applications. It is particularly noted for its role in controlled drug delivery systems. Studies indicate that glycolide-based polymers can modulate drug release rates depending on factors such as polymer composition and drug solubility . Additionally, glycolide has shown potential in tissue engineering due to its compatibility with biological tissues.

Glycolide can be synthesized through several methods:

- Ring-Opening Polymerization: Initiated by catalysts under specific conditions (e.g., temperature around 195 °C) to produce high molecular weight polyglycolic acid from glycolide .

- Solid-State Polycondensation: Involves heating halogenoacetates (like sodium chloroacetate) to produce polyglycolic acid along with a salt byproduct .

- Direct Polycondensation of Glycolic Acid: Although less efficient due to lower molecular weight products, this method involves heating glycolic acid under reduced pressure .

Glycolide has diverse applications:

- Biodegradable Polymers: Used extensively in the production of polyglycolic acid for sutures and drug delivery systems due to its biodegradability and biocompatibility .

- Controlled Drug Delivery: Its properties allow for the design of systems that release drugs at controlled rates .

- Textile Industry: Employed as a dyeing agent due to its chemical properties .

Research has focused on the interactions between glycolide and various compounds:

- Drug Release Studies: Investigations into how glycolide affects the release rates of drugs from polymer matrices have shown that it can enhance the release profile of certain drugs by acting as a channeling agent .

- Polymorphic Forms: Studies have identified different polymorphic forms of glycolide, which influence its physical properties and interactions in polymer matrices .

Glycolide shares similarities with several other compounds, particularly those involved in polymer synthesis. Here are some notable comparisons:

| Compound | Structure Type | Unique Properties |

|---|---|---|

| Lactide | Cyclic diester | Forms poly(lactic acid) which is more hydrophobic than polyglycolic acid. |

| Caprolactone | Cyclic ester | Known for flexibility; used in making elastomers. |

| ε-Caprolactam | Lactam | Used primarily in nylon production; differs in reactivity compared to glycolide. |

| Dioxanone | Cyclic ketone | Similar polymerization behavior but different thermal properties. |

Glycolide's uniqueness lies in its ability to form highly crystalline structures that contribute to the mechanical strength of resulting polymers while maintaining biodegradability.

| Property | Value |

|---|---|

| Chemical Name (Full) | 1,4-Dioxane-2,5-dione |

| Molecular Formula | C4H4O4 |

| Molecular Weight (g/mol) | 116.07 |

| CAS Number | 502-97-6 |

| Melting Point (°C) | 84-86 |

| Boiling Point (°C) | 130 |

| Physical Form | Crystalline solid |

| Color | White |

| Solubility in Water | Moderate |

| Solubility in Organic Solvents | Soluble in benzene, toluene, ethyl acetate, chloroform, tetrahydrofuran, acetone, alcohols |

Synthesis Methods

Depolymerization from Polyglycolic Acid Oligomers

Depolymerization of polyglycolic acid oligomers represents the most widely employed method for glycolide synthesis [3] [4]. This process involves the thermal degradation of low molecular weight polyglycolic acid chains through a backbiting mechanism that generates cyclic dimers [5] [4]. The depolymerization reaction typically occurs under high temperature and reduced pressure conditions to facilitate product removal and drive the equilibrium toward glycolide formation [3] [6].

The process begins with glycolic acid oligomers prepared through initial polycondensation reactions [5] [7]. These oligomers are subsequently subjected to thermal depolymerization in the presence of high-boiling polar organic solvents [3] [6]. Diphenyl oxide, diethylene glycol dimethyl ether, and polyalkylene glycol diethers are commonly utilized as reaction media due to their thermal stability and ability to maintain homogeneous reaction conditions [6] [8].

The depolymerization mechanism involves intramolecular transesterification reactions where polymer chain ends attack internal ester linkages, resulting in chain scission and cyclic product formation [4] [8]. This backbiting process is thermodynamically favored at elevated temperatures, typically ranging from 200 to 350°C [5] [4]. The reaction requires careful pressure control, with typical operating pressures between 0.1 and 5 kilopascals to enable efficient glycolide distillation [3] [7].

Catalyst Systems for Depolymerization

Various catalytic systems enhance depolymerization efficiency and product selectivity [3] [9] [7]. Stannous octoate, also known as tin(II) 2-ethylhexanoate, serves as the preferred catalyst due to its high selectivity and ability to promote stereoregular polymer chain growth [10]. Typical catalyst concentrations range from 0.01 to 0.1 molar percent relative to the oligomer substrate [10].

Zinc oxide represents an alternative catalytic option, particularly for cost-effective large-scale production [9] [7]. This catalyst demonstrates good thermal stability and provides yields of 92% when employed at concentrations of 0.8 weight percent [9]. Antimony trioxide offers another viable catalytic pathway, yielding high-purity glycolide products when used at concentrations between 0.4 and 1.0 weight percent [9].

Process Optimization Parameters

The depolymerization process requires careful optimization of multiple parameters to achieve maximum yield and product purity [5] [4]. Temperature control is critical, with optimal ranges typically between 230 and 260°C for most catalytic systems [4] [7]. Lower temperatures result in incomplete depolymerization, while excessive temperatures promote unwanted side reactions and product degradation [5].

Pressure management plays an equally important role in process efficiency [3] [4]. Reduced pressure facilitates glycolide removal from the reaction mixture, preventing product degradation and driving the equilibrium toward cyclic product formation [4] [6]. Most industrial processes operate under pressures ranging from 1.5 to 3 millibars [4].

Reaction time significantly influences both yield and product quality [4] [8]. Typical depolymerization reactions require 3 to 8 hours to achieve complete conversion, depending on temperature, pressure, and catalyst concentration [4]. Extended reaction times may lead to product degradation and reduced purity [8].

Derivation from Glycolic Acid

Direct synthesis from glycolic acid provides an alternative route to glycolide production through a two-step process involving initial polycondensation followed by thermal depolymerization [9] [7]. This methodology offers advantages in terms of raw material availability and process simplicity [9].

The first step involves heating glycolic acid under controlled conditions to remove water and form low molecular weight oligomers [9] [7]. This polycondensation reaction typically occurs at temperatures between 190 and 200°C under reduced pressure conditions [9]. The degree of polymerization during this stage directly influences subsequent depolymerization efficiency [7].

Water removal efficiency represents a critical factor in the polycondensation step [9] [7]. Incomplete water removal results in oligomers with terminal hydroxyl and carboxyl groups that reduce depolymerization yields [9]. Most processes employ vacuum distillation or azeotropic distillation techniques to achieve thorough water removal [7].

Dimerization Mechanisms

The dimerization of glycolic acid to form glycolide involves complex mechanistic pathways that have been extensively studied [9] [11]. The process begins with the formation of linear oligomers through intermolecular esterification reactions [9]. These oligomers subsequently undergo intramolecular cyclization through nucleophilic attack of terminal hydroxyl groups on internal carbonyl carbons [11].

The cyclization mechanism involves transition state formation where the hydroxyl oxygen attacks the electrophilic carbonyl carbon [11]. This process is facilitated by the conformational flexibility of the oligomer chains, which allows proper orbital alignment for nucleophilic attack [11]. The resulting six-membered ring formation is thermodynamically favored due to reduced ring strain compared to smaller cyclic structures [11].

Catalytic promotion of dimerization involves coordination of metal centers with carbonyl oxygens, increasing the electrophilicity of the carbonyl carbon [11]. Stannous octoate demonstrates particular effectiveness in this regard, with the tin center forming stable complexes with ester carbonyls [10]. This coordination activates the carbonyl toward nucleophilic attack while simultaneously coordinating with the attacking hydroxyl group [11].

The stereochemical aspects of dimerization influence product formation and purity [12]. Ring closure must occur with proper orbital overlap to achieve optimal reaction rates [11]. Conformational constraints imposed by polymer chain structure affect the accessibility of reactive sites and influence the overall reaction kinetics [12].

Temperature effects on dimerization rates follow Arrhenius behavior, with higher temperatures providing increased thermal energy for transition state formation [9] [7]. However, excessive temperatures promote competing reactions including decomposition and side product formation [9]. Optimal temperature ranges typically fall between 200 and 250°C for most catalytic systems [9].

Purification Techniques

Glycolide purification requires sophisticated techniques to achieve the high purity levels necessary for polymerization applications [9] [13] [14]. The crude glycolide obtained from depolymerization typically contains various impurities including linear oligomers, unreacted starting materials, and decomposition products [15] [13].

Recrystallization represents the most commonly employed purification method due to its effectiveness and simplicity [9] [14]. The process involves dissolving crude glycolide in appropriate solvents followed by controlled crystallization to separate pure product from impurities [14]. Methanol and ethanol serve as preferred recrystallization solvents due to their selective solubility properties [14].

The recrystallization process requires careful temperature control to optimize both yield and purity [14]. Initial dissolution typically occurs at elevated temperatures between 70 and 80°C to ensure complete solubilization [14]. Controlled cooling to room temperature promotes selective crystallization of pure glycolide while maintaining impurities in solution [14].

Multiple recrystallization cycles enhance product purity but reduce overall yields [14]. A gradient solvent ratio approach has been developed to optimize this balance, employing increasing solvent ratios in successive recrystallization steps [14]. This technique achieves purities exceeding 99.95% while maintaining recovery yields above 85% [14].

| Purification Method | Solvent Ratio (mL/100g) | Final Purity (%) | Recovery Yield (%) |

|---|---|---|---|

| Recrystallization from methanol | 130-180 | 99.92 | 78-85 |

| Recrystallization from ethanol | 90-170 | 99.95 | 84-89 |

| Vacuum distillation | N/A | 98-99 | 85-92 |

| Solvent washing + recrystallization | 150-200 | 99.5 | 80-88 |

| Gradient solvent ratio recrystallization | 90-170 (gradient) | >99.95 | >85 |

Vacuum distillation provides an alternative purification approach particularly suitable for large-scale operations [13]. This technique exploits the volatility differences between glycolide and higher molecular weight impurities [13]. The process typically operates under reduced pressure conditions with temperatures maintained below decomposition thresholds [13].

Solvent washing techniques remove specific impurity classes before final recrystallization [13]. Acetone washing effectively removes low molecular weight impurities while preserving glycolide content [13]. This pre-treatment step significantly improves subsequent recrystallization efficiency and final product purity [13].

Advanced purification methods include column chromatography and preparative high-performance liquid chromatography for analytical-grade requirements [13]. These techniques provide superior separation efficiency but are generally reserved for small-scale applications due to cost considerations [13].

Industrial Production Processes

Industrial glycolide production employs large-scale continuous processes designed for high throughput and consistent product quality [4] [16]. These systems integrate multiple unit operations including oligomer preparation, thermal depolymerization, product recovery, and purification [4].

The industrial process begins with glycolic acid feedstock preparation and purification to remove trace impurities that could affect product quality [4] [16]. High-purity glycolic acid, typically exceeding 99% purity, serves as the starting material [4]. The acid undergoes initial polycondensation in large-scale reactors equipped with efficient water removal systems [4].

Continuous oligomer formation occurs in multi-stage reactor systems operating under precisely controlled temperature and pressure conditions [4] [16]. These systems employ advanced heat transfer designs to maintain uniform temperature profiles and prevent localized overheating [4]. Typical operating temperatures range from 200 to 220°C with pressures maintained between 1 and 5 kilopascals [4].

The depolymerization stage utilizes specialized reactor designs optimized for high-temperature operation and efficient product removal [4] [16]. These reactors incorporate advanced distillation systems that continuously remove glycolide vapor while maintaining optimal reaction conditions [4]. Operating temperatures typically range from 230 to 260°C under pressures between 0.15 and 3 kilopascals [4].

| Process Step | Temperature (°C) | Pressure (kPa) | Duration (hours) | Key Parameters |

|---|---|---|---|---|

| Glycolic acid polycondensation | 190-200 | 5-10 | 2-4 | Water removal efficiency |

| Oligomer formation | 200-220 | 1-5 | 2-6 | Oligomer molecular weight |

| Depolymerization reaction | 230-260 | 0.15-3 | 3-8 | Backbiting reaction rate |

| Product distillation | 130-150 | 10-50 | 1-2 | Product recovery |

| Purification | 70-85 | Atmospheric | 4-12 | Crystal purity |

Industrial catalyst systems utilize robust formulations designed for extended operation without frequent replacement [4] [16]. Titanium-based catalysts demonstrate particular suitability for industrial applications due to their thermal stability and resistance to deactivation [5] [16]. These catalysts maintain activity over extended operating periods while providing consistent product quality [16].

Process control systems monitor critical parameters including temperature, pressure, flow rates, and product composition in real-time [4] [16]. Advanced control algorithms automatically adjust operating conditions to maintain optimal performance and respond to feedstock variations [16]. These systems achieve consistent product quality while maximizing energy efficiency [4].

Product recovery systems employ multi-stage distillation and crystallization processes to achieve commercial-grade purity [4] [16]. The recovered glycolide undergoes quality control testing to ensure compliance with specifications before packaging and distribution [4]. Typical industrial yields range from 85 to 95% based on glycolic acid feedstock [16].

Energy integration plays a crucial role in industrial process economics [4] [16]. Heat recovery systems capture waste heat from high-temperature process streams for use in lower-temperature operations [4]. This integration significantly reduces overall energy consumption and improves process sustainability [16].

Environmental considerations include treatment of process emissions and waste streams [4] [16]. Thermal oxidation systems destroy trace organic compounds in exhaust streams while condensation systems recover valuable solvents for reuse [4]. These systems ensure compliance with environmental regulations while minimizing operating costs [16].

Laboratory-Scale Synthesis Protocols

Laboratory-scale glycolide synthesis protocols provide researchers with accessible methods for producing small quantities of high-purity material [11] [17]. These procedures emphasize safety, reproducibility, and product quality while utilizing standard laboratory equipment [11].

A typical laboratory synthesis begins with 500 grams of high-purity glycolic acid in a three-necked flask equipped with thermometer, condensation system, and mechanical stirrer [9]. The acid undergoes initial heating to boiling temperature followed by pressure reduction to 40-60 kilopascals for dehydration [9]. This stage requires 2-6 hours depending on the desired degree of polycondensation [9].

Catalyst addition occurs after initial oligomer formation, with zinc oxide representing a preferred choice for laboratory applications due to its handling safety and effectiveness [9]. Typical catalyst loading ranges from 0.8 to 2.0 weight percent relative to the glycolic acid charge [9]. The catalyst requires thorough mixing to ensure uniform distribution throughout the reaction mixture [9].

The depolymerization phase involves heating the catalyzed oligomer mixture to temperatures between 200 and 260°C under reduced pressure [9] [11]. Pressure reduction to 1.5-10 kilopascals facilitates product distillation while preventing thermal decomposition [9]. A three-stage cooling collection system efficiently captures the distilled glycolide product [9].

Product collection requires careful temperature control to prevent solidification in distillation lines [9] [11]. The collection system maintains temperatures slightly above the glycolide melting point to ensure liquid product flow [9]. The crude product typically appears as a yellow solid with yields ranging from 70 to 92% [9].

Laboratory purification employs recrystallization techniques using analytical-grade solvents [9] [14]. Methanol recrystallization involves dissolving the crude product at elevated temperature followed by controlled cooling and filtration [9]. Multiple recrystallization cycles achieve purities exceeding 99.9% [14].

| Synthesis Method | Temperature (°C) | Pressure | Catalyst | Yield (%) |

|---|---|---|---|---|

| Depolymerization from PGA oligomers | 200-350 | 0.1-5 kPa | Stannous octoate, zinc oxide, antimony trioxide | 70-92 |

| Two-step from glycolic acid | 190 (step 1), 250 (step 2) | 5 kPa (step 1), 0.3 kPa (step 2) | Metal oxides | 78-92 |

| Direct from methyl glycolate | 140-225 | 0.5-1 kPa | Stannous octoate | 71 |

| Industrial thermal depolymerization | 220-260 | 3 mbar | Titanium-based catalysts | 85-95 |

Alternative laboratory methods include direct synthesis from methyl glycolate using alcohol-mediated esterification [11]. This procedure involves heating methyl glycolate with long-chain alcohols such as docosanol or eicosanol in the presence of stannous octoate catalyst [11]. The reaction proceeds through initial esterification followed by thermal cyclization to form glycolide [11].

The methyl glycolate method offers advantages in terms of milder reaction conditions and reduced side product formation [11]. Initial esterification occurs at 140°C under atmospheric pressure, followed by heating to 225°C under reduced pressure for cyclization [11]. This approach typically yields 71% crude glycolide with fewer impurities than traditional depolymerization methods [11].

Safety considerations for laboratory synthesis include appropriate ventilation, personal protective equipment, and emergency procedures [9] [11]. High-temperature operations require careful monitoring to prevent overheating and potential decomposition reactions [9]. Pressure reduction systems must include appropriate safety relief devices to prevent equipment damage [11].

Quality control for laboratory-prepared glycolide involves melting point determination, nuclear magnetic resonance spectroscopy, and gas chromatography analysis [17]. Melting point measurements provide rapid purity assessment, with pure glycolide exhibiting sharp melting transitions between 84 and 86°C [1] [17]. Nuclear magnetic resonance spectroscopy confirms structural identity and quantifies residual impurities [17].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H302 (75.47%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (20.75%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (18.87%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (79.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

1,4-Dioxane-2,5-dione: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.